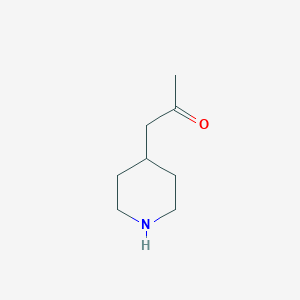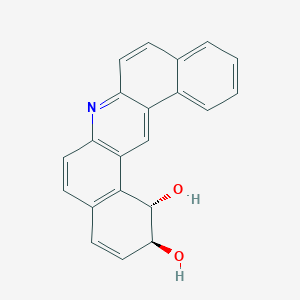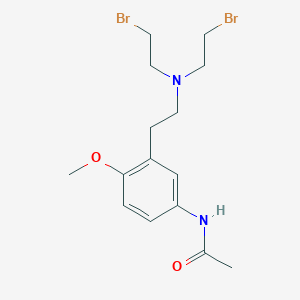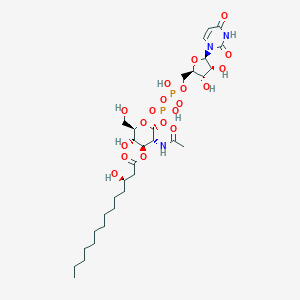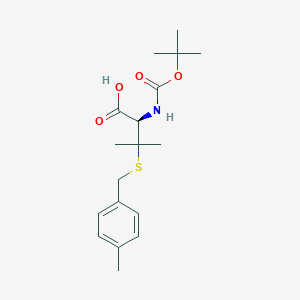
Boc-L-4-Methylbenzyl-L-Penicillamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis process often starts with benzyl-N-Boc-(3R)-aminobutanoate, leading through cyclization and rearrangement steps to obtain specific oligomers. For example, synthesis pathways can involve the transformation of starting materials through cyclization to oxazolidin-2-ones, indicating the complexity and precision required in these chemical reactions (Lucarini & Tomasini, 2001).
Molecular Structure Analysis
Molecular structure analysis of such compounds often involves spectrofluorometric techniques and other sophisticated methods like trapped ion mobility-mass spectrometry (IM-MS) for chiral distinction. These analyses provide insights into the compound's stereochemistry and its implications for reactivity and binding properties (Yang et al., 2021).
Chemical Reactions and Properties
Boc-L-4-Methylbenzyl-L-Penicillamine's reactivity is explored through various chemical reactions, including its use in peptide synthesis and the creation of cyclic peptides. The compound's ability to participate in complex reactions underlines its versatility in synthetic chemistry (Adeva et al., 1995).
Physical Properties Analysis
Analyzing the physical properties involves understanding the compound's behavior under different conditions, which is essential for its application in synthesis. Techniques such as electrochemical analysis and voltammetry are used to study these properties, including how the compound interacts with electrodes and its electroanalytical characteristics (Wangfuengkanagul & Chailapakul, 2002).
Chemical Properties Analysis
The chemical properties of Boc-L-4-Methylbenzyl-L-Penicillamine, such as its reactivity with other compounds, chiral recognition, and enantiomeric differentiation, are crucial for its application in synthetic pathways. Capillary electrophoresis and other separation techniques highlight its chiral properties and interaction with chiral selectors (He, Zhao, & Chen, 2006).
Applications De Recherche Scientifique
Chiral Separation and Electrochemical Analysis
Chiral Separation of Penicillamine Enantiomers : A novel method employing capillary electrophoresis for the chiral separation of penicillamine enantiomers has been developed. This method utilizes derivatization with 1-chloro-2,4-dinitrobenze (CDNB) and separation by capillary electrophoresis with sulfated-β-cyclodextrin (S-β-CD) as the chiral selector, offering a resolution that reached up to 3.7 (He, Zhao, & Chen, 2006).
Electrochemical Recognition of Penicillamine Enantiomers : Bovine serum albumin (BSA) has been used as a natural chiral selector to recognize penicillamine enantiomers through electrochemical methods. This approach provides a novel way to differentiate between the D and L forms of penicillamine (Wang et al., 2013).
Fluorescence and Spectrofluorometric Analysis
Specific Spectrofluorometric Quantification : A sensitive fluorometric method for the determination of D-penicillamine in pharmaceuticals has been proposed, utilizing the reaction between D-penicillamine and 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) to produce a fluorescent derivative (Al-majed, 2000).
Sequential Injection Method for Penicillamine Determination : A sequential injection spectrofluorimetric method for determining penicillamine in pharmaceutical formulations has been developed. This method is based on the reaction of penicillamine with fluorescamine (FL) in the presence of β-cyclodextrins, highlighting its application in enhancing fluorescence detection (Suliman, Al-Lawati, & Al-Kindy, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
(2R)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBYHJVDFRKDDV-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC(C)(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-4-Methylbenzyl-L-Penicillamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





